(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as MRK-016, is a synthetic compound that has been studied for its potential use as a therapeutic agent.
Scientific Research Applications
Synthesis and Derivative Formation
- An efficient synthesis method for 2-substituted tetrahydrofuran derivatives, starting from norborneol, involves key intermediates related to the 7-oxabicyclo[2.2.1]heptane structure (Wang et al., 2001).
- Enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in A2a receptor antagonist synthesis, utilizes enzymatic resolution (Wirz et al., 2010).
Pharmaceutical and Antitumor Applications
- LB-100, which contains the 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid moiety, is an antitumor drug showing cytotoxic activity against various cancer cells and undergoing clinical trials (D’Arcy et al., 2019).
- Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid exhibit anti-HIV activity, with some showing lower toxicity compared to parent compounds (Song Dan-qing, 2009).
Chemical Synthesis and Structural Studies
- The compound has been used as a chiral building block in the synthesis of various complex organic structures, demonstrating its versatility in organic chemistry (Guangzhe Yu, 2005).
- High-resolution crystal structures involving this compound have been determined, providing insights into its molecular interactions and potential applications in rational drug design (Avenoza et al., 2002).
properties
CAS RN |
1113025-87-8 |
---|---|
Product Name |
(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11-/m0/s1 |
InChI Key |
JUQMLSGOTNKJKI-ZDCRXTMVSA-N |
Isomeric SMILES |
C[NH+]1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@@H]2C(=O)[O-])O3 |
SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |
Canonical SMILES |
C[NH+]1CCN(CC1)C(=O)C2C3CCC(C2C(=O)[O-])O3 |
synonyms |
LB 1; (1R,2R,3S,4S)-rel-3-[(4-Methyl-1-piperazinyl)carbonyl]-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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